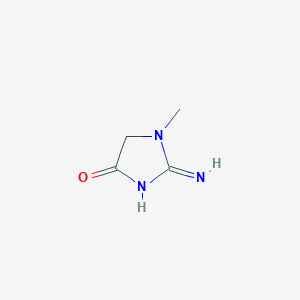
creatinine
概要
説明
creatinine, also known as Carcalon, creatine, substance X, or drug X, is a compound that was once marketed as a cancer treatment in the 1950s and early 1960s. Despite its initial promotion as a cure for cancer, scientific evidence has shown that this compound does not possess any therapeutic value. It was later revealed that this compound consists primarily of the amino acid creatine dissolved in mineral oil .
準備方法
The preparation of creatinine was initially shrouded in secrecy. Stevan Durovic, a Yugoslavian physician, claimed that the substance was derived from horse serum inoculated with Actinomyces bovis. subsequent analyses revealed that this compound is essentially creatine dissolved in mineral oil
化学反応の分析
Given that creatinine is primarily composed of creatine, its chemical reactions are similar to those of creatine. Creatine can undergo various chemical reactions, including:
Oxidation: Creatine can be oxidized to form this compound.
Reduction: Creatine can be reduced to form creatinol.
Substitution: Creatine can undergo substitution reactions with various reagents to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are this compound and creatinol .
科学的研究の応用
creatinine was initially promoted as a cancer treatment, but extensive scientific research has shown that it is ineffective in treating cancer or any other disease. The compound’s lack of therapeutic value has limited its applications in scientific research. the controversy surrounding this compound has provided valuable insights into the placebo effect and the importance of rigorous scientific evaluation of medical treatments .
作用機序
The exact mechanism of action of creatinine was never fully understood, primarily because it was later revealed to be ineffective. Initial claims suggested that this compound had anti-cancer properties, but these claims were not supported by scientific evidence. The compound’s primary component, creatine, does not have any known anti-cancer effects .
類似化合物との比較
creatinine is essentially creatine dissolved in mineral oil. Creatine is a naturally occurring amino acid derivative found in muscle tissue. Similar compounds include:
This compound: A breakdown product of creatine, commonly found in urine.
Creatinol: A reduced form of creatine.
Creatine phosphate: A phosphorylated form of creatine that plays a role in energy storage in muscles.
This compound’s uniqueness lies in its controversial history and the fact that it was marketed as a cancer treatment despite lacking therapeutic value .
Conclusion
This compound serves as a cautionary tale in the history of medical treatments. Its promotion as a cancer cure without scientific backing highlights the importance of rigorous scientific evaluation and the potential dangers of unproven treatments. While this compound itself does not have any therapeutic value, its story has contributed to our understanding of the placebo effect and the need for evidence-based medicine.
特性
分子式 |
C4H7N3O |
|---|---|
分子量 |
113.12 g/mol |
IUPAC名 |
2-imino-1-methylimidazolidin-4-one |
InChI |
InChI=1S/C4H7N3O/c1-7-2-3(8)6-4(7)5/h2H2,1H3,(H2,5,6,8) |
InChIキー |
DDRJAANPRJIHGJ-UHFFFAOYSA-N |
正規SMILES |
CN1CC(=O)NC1=N |
melting_point |
303 °C (decomposes) |
物理的記述 |
Solid |
溶解性 |
80.1 mg/mL at 16 °C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
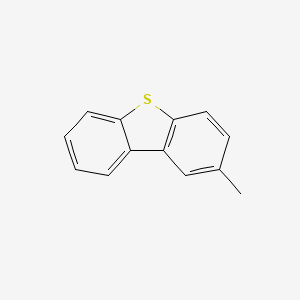
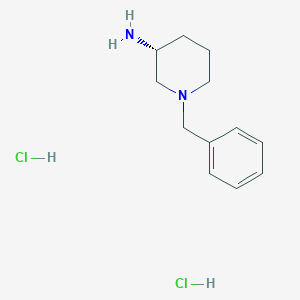
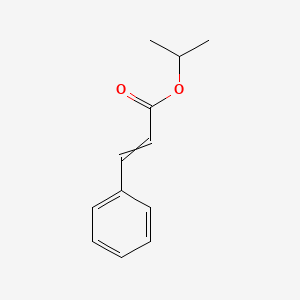
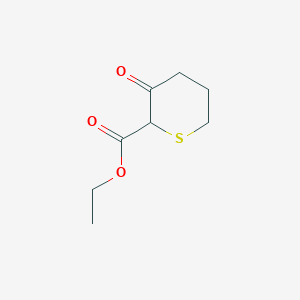
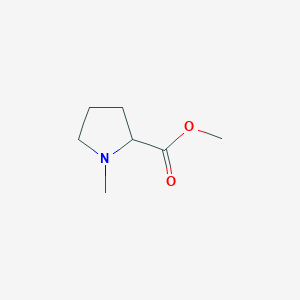
![6-Chloro-5-iodo-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B8817314.png)
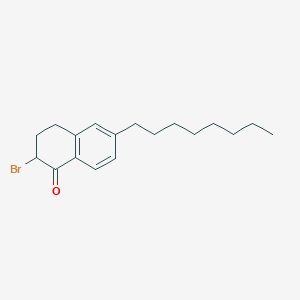
![5-[(2-Methylpropan-2-yl)oxy]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B8817330.png)
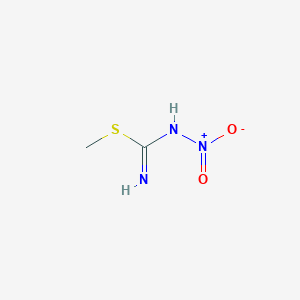
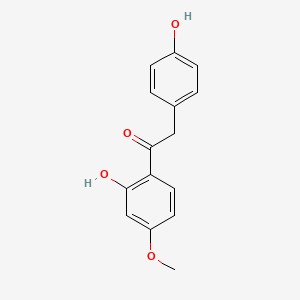
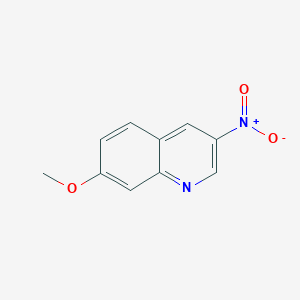

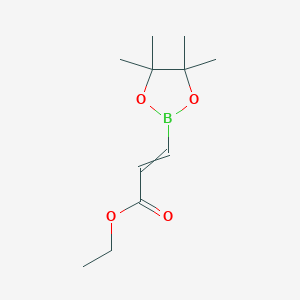
![(2-Benzo[1,3]dioxol-5-YL-thiazol-4-YL)-methanol](/img/structure/B8817398.png)
